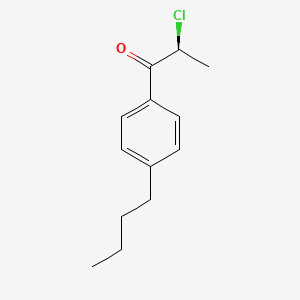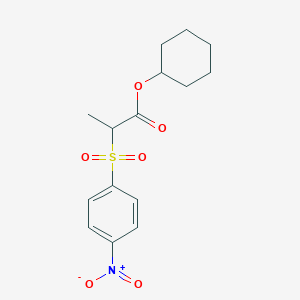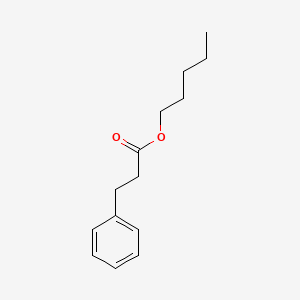
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is a chemical compound that belongs to the class of polychlorinated naphthalenes This compound is characterized by the presence of four chlorine atoms and four thiol groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol typically involves the chlorination of naphthalene followed by the introduction of thiol groups. One common method involves the reaction of naphthalene with chlorine gas in the presence of a catalyst to form 2,3,6,7-tetrachloronaphthalene. This intermediate is then reacted with thiol-containing reagents under specific conditions to introduce the thiol groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and thiolation processes. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents, such as sodium hydroxide or ammonia, are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, less chlorinated naphthalenes, and substituted naphthalenes with various functional groups.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol involves its interaction with specific molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetrachloronaphthalene: Lacks the thiol groups and has different chemical properties.
1,4,5,8-Tetrachloronaphthalene: Similar structure but different positions of chlorine atoms.
Naphthalene-1,4,5,8-tetrathiol: Lacks the chlorine atoms and has different reactivity.
Uniqueness
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is unique due to the presence of both chlorine and thiol groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
175789-64-7 |
|---|---|
Fórmula molecular |
C10H4Cl4S4 |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiol |
InChI |
InChI=1S/C10H4Cl4S4/c11-3-5(13)9(17)2-1(7(3)15)8(16)4(12)6(14)10(2)18/h15-18H |
Clave InChI |
MRDWGQRRTRULHO-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1S)Cl)Cl)S)C(=C(C(=C2S)Cl)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)


![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)




![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

